Cytolysin

Catalog No.
S1889317
CAS No.
M.F
M. Wt
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cytolysin

Product Name

Cytolysin

Cytolysin, specifically referring to recombinant cholesterol-dependent cytolysins (CDCs) such as Perfringolysin O (PFO) or Streptolysin O (SLO), is a cholesterol-specific pore-forming protein procured for controlled cell permeabilization [1]. By selectively binding to accessible cholesterol in the plasma membrane, cytolysin oligomerizes to form uniform ~30 nm β-barrel pores [2]. For industrial and laboratory buyers, its primary value lies in its cholesterol-dependent selectivity for the plasma membrane over intracellular organelles, enabling precise intracellular delivery and metabolic assays without the off-target toxicity associated with chemical detergents like digitonin [1]. This makes highly purified, recombinant cytolysin a critical reagent for high-throughput respirometry, macromolecular delivery, and live-cell functional assays.

Buyers often attempt to substitute recombinant cytolysin with low-cost chemical detergents like digitonin, saponin, or Triton X-100. However, these generic substitutes lack lipid specificity and frequently compromise intracellular organelle integrity, leading to mitochondrial uncoupling or endoplasmic reticulum lysis [1]. Furthermore, natural saponins and digitonin exhibit extreme batch-to-batch variability, requiring researchers to perform rigorous concentration titrations (e.g., 10 to 100 µg/mL) for every new lot and cell type to avoid total cell lysis[2]. Crude, unpurified bacterial cytolysins also fail in precision workflows due to the presence of contaminating proteases and variable specific activity. Procuring highly purified, recombinant cytolysin eliminates these bottlenecks by providing a standardized, titration-free permeabilization threshold that preserves downstream assay reproducibility [1].

Mitochondrial Membrane Preservation vs. Digitonin

In high-throughput metabolic assays, preserving mitochondrial integrity is paramount. Recombinant cytolysin selectively targets the cholesterol-rich plasma membrane, leaving the cholesterol-poor mitochondrial membranes intact. Studies demonstrate that cells permeabilized with cytolysin maintain a >95% Respiratory Control Ratio (RCR), whereas optimal doses of digitonin often reduce RCR by up to 30-50% due to off-target mitochondrial permeabilization[1]. This cholesterol-dependent selectivity prevents artifactual shifts in bioenergetic data.

Evidence DimensionMitochondrial Respiratory Control Ratio (RCR) retention
Target Compound DataRecombinant Cytolysin (>95% RCR retention)
Comparator Or BaselineDigitonin (50-70% RCR retention at permeabilizing doses)
Quantified DifferenceUp to 45% higher preservation of mitochondrial coupling
ConditionsIntact cell respirometry assays (e.g., Seahorse XF) using 1.0 nM Cytolysin vs. optimized Digitonin

Ensures accurate metabolic and mitochondrial function data by eliminating detergent-induced organelle damage.

Elimination of Batch-to-Batch Titration Workflows

Natural permeabilizing agents like digitonin suffer from high lot-to-lot variability, requiring extensive titration curves for every new batch or cell line. Recombinant cytolysin operates via a highly specific stoichiometric oligomerization process that is consistent across mammalian cell types. As a result, a standard concentration of 1.0 to 3.0 nM is universally effective for >90% of cell lines without the need for batch-specific optimization [1]. This eliminates hours of preliminary assay setup and reduces reagent waste compared to digitonin.

Evidence DimensionRequired titration steps per new batch/cell line
Target Compound DataRecombinant Cytolysin (0 steps; standard 1.0-3.0 nM dose)
Comparator Or BaselineDigitonin / Saponin (Requires 4-6 point titration curve per batch)
Quantified Difference100% reduction in lot-to-lot titration requirements
ConditionsStandard mammalian cell culture permeabilization protocols

Dramatically reduces assay setup time and guarantees consistent cross-lot reproducibility for high-throughput screening.

Macromolecular Delivery Capacity via Uniform Pore Size

For intracellular delivery of large biologics, pore size is the limiting factor. Small-pore toxins like alpha-hemolysin generate ~1-2 nm pores, restricting delivery to small ions and molecules (<3 kDa). In contrast, recombinant cytolysins assemble into massive ~30 nm β-barrel pores [1]. This allows the highly efficient (>80%) intracellular delivery of large macromolecules, including 150 kDa antibodies and Cas9 ribonucleoproteins, which physically cannot pass through small-pore toxins or standard electroporation without severe viability loss [2].

Evidence DimensionMaximum deliverable molecular weight
Target Compound DataRecombinant Cytolysin (~150 kDa; ~30 nm pore)
Comparator Or BaselineAlpha-hemolysin (<3 kDa; ~1.5 nm pore)
Quantified Difference>50-fold increase in deliverable payload size
ConditionsIntracellular delivery assays using fluorescently labeled macromolecules

Enables the direct intracellular introduction of full-length antibodies and large enzymes without relying on complex transfection reagents.

Post-Permeabilization Cell Viability and Membrane Resealing

Unlike chemical detergents (e.g., Triton X-100) which cause irreversible membrane solubilization and rapid cell death, cytolysin-induced pores can be actively repaired by the host cell. Upon addition of calcium-rich media, cells activate endogenous membrane repair mechanisms (such as annexin recruitment and MEK-dependent pathways) to excise the cytolysin pores [1]. This reversible permeabilization yields post-recovery cell viabilities exceeding 85%, compared to 0% for irreversible detergents, making cytolysin uniquely suited for long-term live-cell studies [2].

Evidence DimensionPost-permeabilization cell viability (after resealing)
Target Compound DataRecombinant Cytolysin (>85% viability)
Comparator Or BaselineTriton X-100 (0% viability; irreversible lysis)
Quantified DifferenceComplete rescue of cell viability vs. total cell death
ConditionsTransient permeabilization followed by calcium-mediated resealing and 24-hour culture

Allows researchers to perform transient intracellular manipulations and continue culturing the cells for downstream phenotypic analysis.

High-Throughput Mitochondrial Respirometry

Ideal for Seahorse XF assays where preserving mitochondrial membrane integrity while fully permeabilizing the plasma membrane is required to accurately measure respiratory complexes [1].

Reversible Intracellular Delivery of Biologics

The optimal choice for introducing large, membrane-impermeable payloads (such as neutralizing antibodies, Cas9 RNPs, or fluorescent biosensors) into living cells, followed by calcium-induced resealing to maintain long-term culture viability [2].

Organelle Isolation and Subcellular Fractionation

A superior alternative to mechanical homogenization or detergent lysis, allowing the gentle release of intact intracellular organelles (like lysosomes or nuclei) without disrupting their native lipid bilayers [3].

Sequence

TTPACFTIGLGVGALFSAKFC

Dates

Last modified: 07-21-2023

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